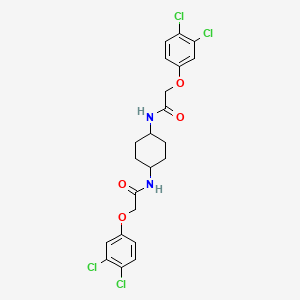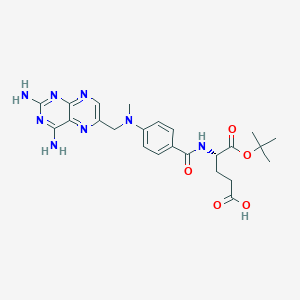![molecular formula C32H54N8Pb B11929070 2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetracontane;lead(2+) is a complex chemical compound that features a unique structure with multiple nitrogen atoms and a lead ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+) typically involves the coordination of lead ions with a pre-formed organic ligand. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The lead ion can be oxidized under certain conditions, leading to changes in the oxidation state.
Reduction: The compound can be reduced, affecting the lead ion and potentially altering the overall structure.
Substitution: Nitrogen atoms in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lead oxides, while substitution reactions could yield derivatives with different functional groups attached to the nitrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique coordination properties and potential use as a catalyst in various reactions.
Biology
The compound’s interactions with biological molecules are of interest, particularly in understanding how it can bind to proteins or DNA.
Medicine
Research is ongoing to explore the potential medicinal applications of this compound, including its use in drug delivery systems or as a therapeutic agent.
Industry
In industry, the compound may be used in the development of advanced materials, such as coatings or composites, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the coordination of the lead ion with various molecular targets. The pathways involved include interactions with nitrogen atoms and other functional groups, leading to changes in the structure and reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19 (39),20,22,24,26,28,30 (37),31,33,35-nonadecaene
- Zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19 (39),20,22,24,26,28,30 (37),31,33,35-nonadecaene
Uniqueness
The uniqueness of 2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+) lies in its specific coordination with lead ions, which imparts distinct chemical and physical properties compared to similar compounds with other metal ions.
Propiedades
Fórmula molecular |
C32H54N8Pb |
|---|---|
Peso molecular |
758 g/mol |
Nombre IUPAC |
2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+) |
InChI |
InChI=1S/C32H54N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h17-33,36-40H,1-16H2;/q-2;+2 |
Clave InChI |
OCYAOZPIIPALIR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C3NC2NC4C5CCCCC5C([N-]4)NC6C7CCCCC7C(N6)NC8C9CCCCC9C(N3)[N-]8.[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)
![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)



![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)


![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)


![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)

